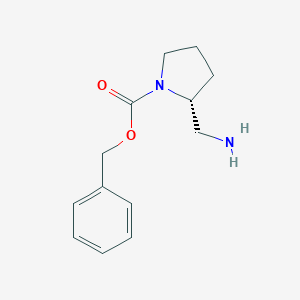

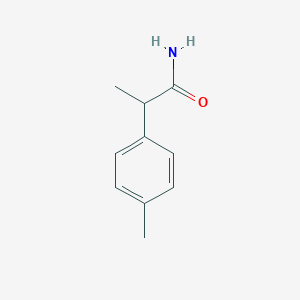

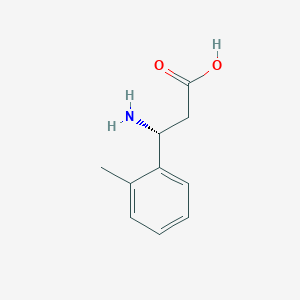

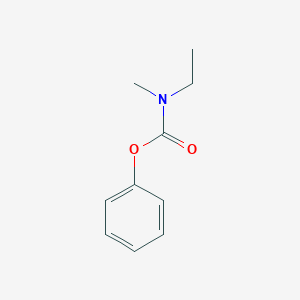

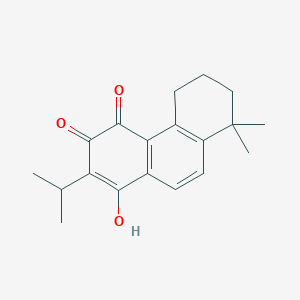

(r)-苄基 2-(氨基甲基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The papers provided do not directly address the synthesis of "(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate". However, they do discuss the synthesis of related compounds. For instance, the rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes leading to pyrido[1,2-a]benzimidazole derivatives is an example of a catalytic reaction that could potentially be applied to the synthesis of pyrrolidine derivatives . Similarly, the rhodium-catalyzed 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives demonstrates the utility of rhodium catalysis in the functionalization of heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the structure of a rhodium(II) dimer is described with specific lattice parameters and space group information . Although this does not directly relate to "(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate", it highlights the importance of structural analysis in understanding the properties of complex molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions involving nitrogen-containing heterocycles. The rhodium-catalyzed reactions mentioned in the papers are examples of how transition metal catalysis can be used to construct complex molecular architectures. These reactions often involve the formation of new carbon-nitrogen bonds, which is a key step in the synthesis of many biologically active compounds.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of "(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate", they do discuss properties of related compounds. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates is studied using NMR spectroscopy and quantum chemical calculations . This type of analysis is crucial for understanding the behavior of compounds in different environments and can provide insights into their reactivity and stability.

科学研究应用

立体化学研究和合成应用

- 区域选择性开环:光学活性 2-取代-1-甲苯磺酰基氮杂环丁烷的区域选择性开环证明了取代基的电子效应在控制区域选择性中的影响。这项研究提供了对相关吡咯烷化合物结构性质和反应的见解 (Tseng、Terashima 和 Yamada,1977)。

- 链霉吡咯烷的合成:一种由苯丙氨酸外消旋体合成 (±)-5-苄基-4-羟基-2-吡咯烷的方法,重点介绍了立体控制还原过程 (Shaameri 等人,2013)。

手性取代基和药物学意义

- 手性 3-取代吡咯烷的合成:这项研究描述了手性 3-甲基-3-取代吡咯烷/吡咯烷酮的制备,强调了 α-甲基苄基官能团在保护吡咯烷氮和作为手性助剂中的作用 (Suto、Turner 和 Kampf,1992)。

共晶结构和材料科学

- 氢键共晶结构:苯甲酸-吡咯烷-1-鎓-2-羧酸酯共晶体的研究展示了其在产生非中心对称结晶中的应用,提供了对分子排列和氢键网络的见解 (Chesna 等人,2017)。

药物和生物活性

- 胆碱酯酶抑制剂:研究了苄基 (2S)-2-(芳基氨基羰基)吡咯烷-1-羧酸酯抑制乙酰胆碱酯酶和丁酰胆碱酯酶的能力,证明了中等抑制效果,并突出了结构和物理化学特征对抑制效率的影响 (Pizova 等人,2017)。

属性

IUPAC Name |

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428012 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

CAS RN |

1187931-23-2 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

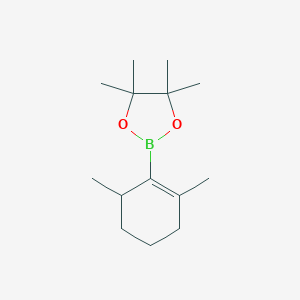

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)